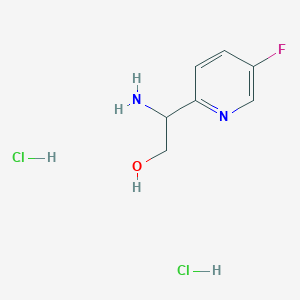
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H8F2N2O It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of ammonium acetate and potassium cyanide in a solvent such as ethanol, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of the cyanide ion to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer cyanide sources and alternative solvents may be explored to enhance the sustainability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitrile groups, potentially inhibiting or modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: Contains a trifluoromethoxy group, which may alter its reactivity and properties.
2-Amino-2-(4-(difluoromethoxy)phenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the difluoromethoxy group in 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F2N2O |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
2-amino-2-[4-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9H,13H2 |
Clé InChI |
ZOYXVJBBCMCUON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


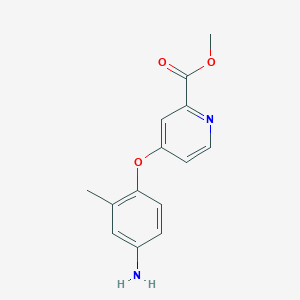




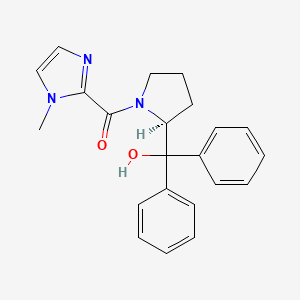
![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
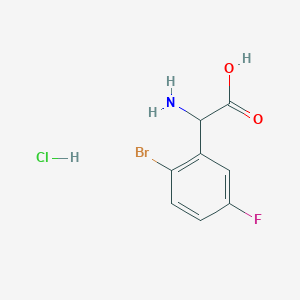
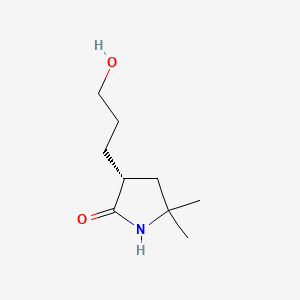

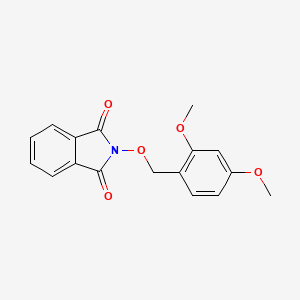
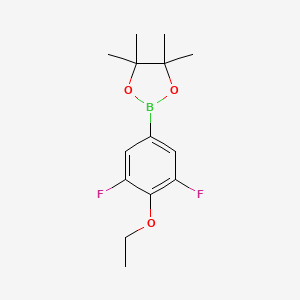
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
